6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine
Description
6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound featuring a bicyclic imidazo[1,2-a]pyridine core substituted with a chloro group at position 6 and a 3,4-dimethoxyphenyl moiety at position 2. A 2019 study demonstrated that analogues of this compound, such as 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine, exhibit potent antiproliferative activity against cancer cell lines (A549, HeLa, B16F10) with IC50 values ranging from 2.0–20.0 µM . The 3,4-dimethoxyphenyl group is hypothesized to enhance cellular uptake and target binding, while the chloro substituent improves metabolic stability .
Properties
Molecular Formula |
C15H13ClN2O2 |
|---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
6-chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H13ClN2O2/c1-19-13-5-3-10(7-14(13)20-2)12-9-18-8-11(16)4-6-15(18)17-12/h3-9H,1-2H3 |
InChI Key |
NSQPYKGCGWBTQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Precursors
2-Aminopyridine Derivatives: The synthesis typically begins with a 2-aminopyridine substituted with a chlorine atom at the 6-position, i.e., 6-chloro-2-aminopyridine.
3,4-Dimethoxyphenyl Carbonyl Compounds: The 3,4-dimethoxyphenyl moiety is introduced via condensation with appropriate ketones or aldehydes bearing this substitution pattern, such as 3,4-dimethoxyacetophenone.
Iodine–Ammonium Acetate Promoted Cyclization
One established method reported involves the reaction of 6-chloro-2-aminopyridine with 3,4-dimethoxyacetophenone in the presence of iodine and ammonium acetate. This promotes cyclization to form the imidazo[1,2-a]pyridine ring system efficiently.
-
- Solvent: Ethanol or acetonitrile
- Temperature: Reflux or room temperature depending on catalyst loading
- Time: 1 to 12 hours depending on scale and conditions
Yield: Up to 80-95% reported in similar systems for related derivatives.
Mechanism: Iodine activates the carbonyl group facilitating nucleophilic attack by the amino group, followed by ring closure and aromatization.
Catalyst-Free LED Light-Induced Synthesis
A novel and environmentally friendly method involves the use of visible LED light to induce the condensation of 6-chloro-2-aminopyridine with 3,4-dimethoxyacetophenone under ambient conditions without metal catalysts.
-
- Mix equimolar amounts of 6-chloro-2-aminopyridine and 3,4-dimethoxyacetophenone in toluene.
- Irradiate with an 18 W white LED light source at room temperature.
- Monitor reaction progress by thin-layer chromatography.
- Isolate product by solvent removal and purification via silica gel chromatography.
-
- Mild conditions
- No metal catalyst contamination
- High yields (typically >90%)
- Eco-friendly and energy-efficient
One-Pot Arylmethylation Strategy
Advanced synthetic routes include a one-pot arylmethylation approach starting from 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine intermediates. This involves:
- Formation of the imidazo[1,2-a]pyridine core.
- Subsequent arylmethylation using boronic acids and base (e.g., potassium tert-butoxide).
- Heating in acetonitrile at elevated temperatures (90-110 °C) to achieve substitution at the 3-position.
This method can be adapted to introduce the 6-chloro substituent on the pyridine ring prior to or after the arylmethylation step.
Experimental Data Summary
| Parameter | Details |
|---|---|
| Starting materials | 6-chloro-2-aminopyridine, 3,4-dimethoxyacetophenone |
| Catalysts/Promoters | Iodine/ammonium acetate, or LED light (catalyst-free) |
| Solvents | Ethanol, acetonitrile, toluene |
| Temperature | Room temperature (LED method), reflux (iodine method), 90-110 °C (arylmethylation) |
| Reaction time | 1–12 hours |
| Yields | 80–95% |
| Purification | Silica gel chromatography, extraction with dichloromethane |
| Characterization techniques | 1H NMR, 13C NMR, FTIR, LC-MS, HRMS |
Mechanistic Insights
Control experiments with intermediates indicate that:
- Iodine activates the carbonyl for nucleophilic attack.
- Intermediate species form during arylmethylation, which undergo decarboxylation to yield the final product.
- LED light induces electron transfer processes facilitating condensation without external catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, organic solvents like dichloromethane, and bases such as potassium carbonate . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes . The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Antiproliferative and Antiviral Activity
- 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine : Displays broad-spectrum anticancer activity, attributed to the electron-donating methoxy groups, which may facilitate interactions with hydrophobic enzyme pockets .
- 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (Alpidem analogue) : While structurally similar, this derivative is rapidly metabolized due to the electron-withdrawing chloro substituents at both ends of the molecule, limiting its therapeutic utility .
- Monochloro Diethylamino Ethyl-Substituted Analogues: A derivative with a single chloro and diethylamino ethyl group (EC50 = 13.53 ± 0.92 µM) showed high anti-HBV activity by interfering with viral DNA replication, outperforming dimethoxy-substituted compounds in antiviral efficacy .
Electron-Withdrawing vs. Electron-Donating Groups
- Trifluoromethyl Substituent (6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine) : The CF3 group enhances metabolic resistance but reduces solubility compared to dimethoxy derivatives .
- Thiophene-Substituted Analogues (6-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine) : The thiophene ring improves π-π stacking interactions, but its lower polarity reduces bioavailability .
Metabolic Stability and Degradation
- 6-Chloro-2-(4-fluorophenyl) Derivatives : These compounds retain 89.13% of the parent molecule under metabolic conditions, outperforming 4-chlorophenyl analogues (e.g., alpidem) due to reduced susceptibility to oxidative degradation .
- 3,4-Dimethoxyphenyl vs. 4-Chlorophenyl : The methoxy groups in 6-chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine slow CYP450-mediated metabolism, extending half-life compared to chlorophenyl derivatives .
Physicochemical Properties
<sup>a</sup> Predicted using ChemAxon; <sup>b</sup> Discontinued due to rapid degradation.
Structure-Activity Relationship (SAR) Insights
- Position 2 Substitutions : Aryl groups with electron-donating substituents (e.g., 3,4-dimethoxy) enhance anticancer activity, while electron-withdrawing groups (e.g., CF3, Cl) improve metabolic stability but reduce solubility .
- Position 6 Chloro Group : Critical for maintaining planar geometry and binding to ATP-binding pockets in kinases .
Marketed Drugs and Clinical Relevance
Biological Activity
6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. Its unique structural features contribute to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H13ClN2O2
- Molecular Weight : 288.73 g/mol
- Structure : The compound contains a chloro substituent at the 6-position and a 3,4-dimethoxyphenyl group at the 2-position of the imidazo ring.
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their diverse biological activities. Specifically, 6-chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine has shown potential in various therapeutic areas:
The biological activity of 6-chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine can be attributed to its ability to interact with various biological targets:
- Cell Cycle Regulation : The compound has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : It triggers apoptotic pathways by activating caspases and modulating key proteins involved in apoptosis.
- Inhibition of Signaling Pathways : Research indicates that this compound may inhibit critical signaling pathways associated with cancer progression and survival.
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
A study evaluated the anticancer effects of several imidazo[1,2-a]pyridine derivatives against HCC1937 breast cancer cells using assays such as MTT and clonogenic survival assays. The results demonstrated that these compounds could significantly reduce cell viability and inhibit migration through mechanisms linked to apoptosis induction and cell cycle disruption .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 6-chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | Chloro at position 6; methoxy at position 4 | Anticancer activity |
| 5-Methylimidazo[1,2-a]pyridine | Methyl group instead of chloro | Carcinogenic properties |
| 7-Aminoimidazo[1,2-a]pyridine | Amino group at position 7 | Potential anti-inflammatory effects |
The distinct combination of the chloro substituent and the dimethoxyphenyl group enhances the biological activity and selectivity of this compound compared to its analogs.
Q & A
Q. What are the common synthetic routes for 6-Chloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine, and how are reaction conditions optimized?
The synthesis typically involves a cyclocondensation reaction between 2-aminopyridine and a substituted aldehyde (e.g., 3,4-dimethoxybenzaldehyde) under acidic conditions. Key reagents include phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), with reflux in polar solvents like ethanol or DMF. Optimization focuses on temperature control (80–100°C), stoichiometric ratios (1:1.2 aminopyridine:aldehyde), and reaction time (6–12 hours) to improve yield and purity. Post-synthesis purification via column chromatography (n-hexane/EtOAc) is critical .
Q. How is the molecular structure of this compound characterized in academic research?
Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify substituent positions and coupling patterns. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms functional groups like the imidazo[1,2-a]pyridine core. X-ray crystallography may resolve regioselectivity ambiguities in complex derivatives .
Q. What preliminary biological activities are associated with this compound?
Imidazo[1,2-a]pyridines are pharmacologically active scaffolds. Preliminary assays often screen for antimicrobial, anticancer, or anti-inflammatory activity. For example, analogs with chloro and methoxy substituents exhibit inhibitory effects against Staphylococcus aureus (MIC ≤ 8 µg/mL) and moderate cytotoxicity in cancer cell lines (IC₅₀ ~20–50 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in multi-step syntheses?
Low yields often arise from competing side reactions (e.g., over-oxidation). Strategies include:
- Temperature modulation : Lowering reaction temperature during aldehyde activation to prevent decomposition.
- Catalyst screening : Using Lewis acids like AlCl₃ to enhance cyclization efficiency.
- Solvent optimization : Switching to aprotic solvents (e.g., THF) to stabilize intermediates. Reaction monitoring via TLC or HPLC ensures stepwise completion .
Q. How are structure-activity relationship (SAR) studies designed for imidazo[1,2-a]pyridine derivatives?
SAR studies systematically vary substituents (e.g., replacing methoxy with nitro or trifluoromethyl groups) and assess bioactivity changes. For example:
- 2-position substituents : 3,4-Dimethoxyphenyl enhances lipophilicity and membrane permeability.
- 6-position chloro group : Electron-withdrawing effects stabilize π-π interactions in target binding pockets. Bioassays (e.g., enzyme inhibition, cellular viability) quantify activity shifts, guiding lead optimization .
Q. What computational methods are used to predict binding modes and pharmacokinetic properties?
Molecular docking (e.g., AutoDock Vina) models interactions with targets like kinases or GPCRs. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. ADMET predictors (e.g., SwissADME) evaluate solubility, metabolic stability, and toxicity .
Q. How are regioselectivity challenges addressed during functionalization of the imidazo[1,2-a]pyridine core?
Regioselectivity is controlled through:
- Directing groups : Electron-donating substituents (e.g., methoxy) direct electrophilic substitution to para positions.
- Protecting groups : Temporary protection of reactive sites (e.g., aldehydes) during multi-step syntheses.
- Transition metal catalysis : Palladium-mediated cross-coupling for selective C–H functionalization .
Q. What advanced analytical techniques resolve purity challenges in final compounds?
Hyphenated techniques like LC-MS or GC-MS detect trace impurities (<0.5%). Chiral HPLC separates enantiomers in asymmetric syntheses. Differential scanning calorimetry (DSC) identifies polymorphic forms affecting bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
